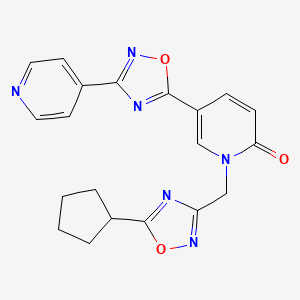

1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c27-17-6-5-15(20-23-18(25-29-20)13-7-9-21-10-8-13)11-26(17)12-16-22-19(28-24-16)14-3-1-2-4-14/h5-11,14H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOJNOQXCHXGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple oxadiazole rings and pyridine moieties. Its molecular formula is with a molecular weight of approximately 317.5 g/mol. The presence of cyclopentyl groups and heterocycles contributes to its pharmacological properties.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole scaffold are known for a wide range of biological activities:

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

- Antiviral Properties : Recent studies have highlighted the potential of oxadiazole derivatives as antiviral agents. Specifically, compounds with similar structures have demonstrated efficacy against viruses like SARS-CoV-2, showcasing EC50 values indicating their potency in inhibiting viral replication .

- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

- Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal activities, as many oxadiazole derivatives have shown effectiveness against a range of pathogens .

Anticancer Activity

A study conducted on various oxadiazole derivatives revealed that those with pyridine substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| Caco-2 | 15.0 |

| MCF7 (breast cancer) | 20.0 |

Antiviral Profiling

In antiviral studies, compounds structurally related to the target molecule showed promising results against SARS-CoV-2 with EC50 values around 4.7 µM . This suggests that modifications to the oxadiazole structure can lead to enhanced antiviral activity.

Anti-inflammatory Mechanisms

Research indicates that oxadiazoles can inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies

- Case Study on Anticancer Activity : A derivative similar to the target compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells . The study provided insights into structure-activity relationships (SAR) that could guide further development.

- Case Study on Antiviral Activity : Another study evaluated the antiviral efficacy of an oxadiazole derivative against HCV and found it significantly reduced viral load in vitro, suggesting its potential as a therapeutic agent for viral infections .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been synthesized and evaluated for their efficacy against various cancer cell lines. In particular, the presence of the pyridine and oxadiazole moieties enhances their interaction with biological targets involved in cancer progression .

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles possess antimicrobial properties. For example, a study on related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Inhibitory Effects on Enzymes

The compound has also been studied for its potential as an enzyme inhibitor. Oxadiazoles can act as inhibitors for various enzymes involved in disease pathways, making them candidates for drug development targeting specific diseases .

Synthesis and Characterization

A comprehensive study involved the synthesis of various oxadiazole derivatives through multistep chemical reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structures of these compounds. The synthesized compounds were then subjected to biological assays to evaluate their anticancer and antimicrobial activities .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific protein targets. These studies provide insights into the mechanism of action at the molecular level and help in optimizing the chemical structure for enhanced biological activity .

Data Table: Biological Activities of Related Compounds

Q & A

What synthetic strategies are recommended for constructing the dual 1,2,4-oxadiazole motifs in this compound?

Methodological Answer:

The dual 1,2,4-oxadiazole rings can be synthesized via cyclization reactions using nitrile precursors and hydroxylamine derivatives. For the 5-cyclopentyl-1,2,4-oxadiazole moiety, a two-step approach is advised:

- Step 1: React cyclopentanecarbonitrile with hydroxylamine hydrochloride to form the amidoxime intermediate.

- Step 2: Cyclize the amidoxime with a carboxylic acid derivative (e.g., methyl chlorooxoacetate) under reflux in a polar aprotic solvent like DMF .

For the pyridinyl-substituted oxadiazole, employ a similar strategy using pyridine-4-carbonitrile. Phosphorus oxychloride (POCl₃) can catalyze cyclization at 120°C, as demonstrated in analogous oxadiazole syntheses .

How should researchers characterize the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as shown for structurally related pyrazolone derivatives .

- NMR spectroscopy:

- ¹H NMR identifies protons on the pyridinone and cyclopentyl groups.

- ¹³C NMR confirms oxadiazole ring carbons (typically 165–175 ppm for C3 and C5).

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., using ESI+ mode).

- IR spectroscopy detects C=N stretches (~1600 cm⁻¹) and N-O vibrations (~950 cm⁻¹) .

What experimental parameters influence the stability of this compound during storage?

Methodological Answer:

Stability depends on:

- pH: Avoid strongly acidic/basic conditions, as oxadiazoles hydrolyze under extreme pH. Use buffered solutions (pH 6.5–7.5) for aqueous studies, as recommended for related heterocycles .

- Temperature: Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.

- Light exposure: Protect from UV light, as pyridinone derivatives are prone to photodegradation .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., cell lines, incubation times). For example, if one study uses HEK293 cells and another uses HeLa, repeat assays in parallel.

- Compound purity: Verify purity via HPLC (≥95%) and quantify residual solvents (e.g., DMF) using GC-MS, as impurities can skew results .

- Structural analogs: Compare data with analogs (e.g., 5-(3-pyridinyl)-1,2,4-oxadiazoles) to identify trends in substituent effects .

What methodologies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent variation: Modify the cyclopentyl or pyridinyl groups via:

- In vitro testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Computational docking: Map binding interactions with software like AutoDock Vina, referencing crystallographic data from related structures .

What in vitro assays assess the metabolic stability of this compound?

Methodological Answer:

- Liver microsomal assays: Incubate the compound with rat/human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor degradation over 60 minutes via LC-MS/MS .

- CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to evaluate isoform-specific inhibition.

- Plasma stability: Incubate in human plasma (37°C, 4 hours) and quantify parent compound loss .

How can computational modeling predict the toxicity profile of this compound?

Methodological Answer:

- QSAR models: Use tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural descriptors (e.g., topological polar surface area, logP) .

- Derek Nexus: Evaluate structural alerts (e.g., oxadiazole rings for potential genotoxicity) .

- In silico metabolite prediction: ADMET Predictor™ simulates Phase I/II metabolites, flagging reactive intermediates (e.g., epoxides) .

What purification techniques optimize yield and purity for this compound?

Methodological Answer:

- Column chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility data from analogs .

- Preparative HPLC: Employ a C18 column (10 µm, 250 × 21.2 mm) with gradient elution (acetonitrile/water + 0.1% TFA) for final polishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.